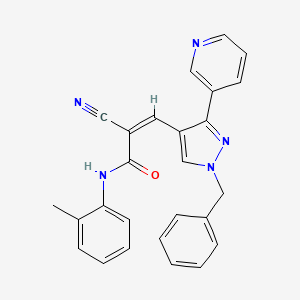
Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-” is a compound that contains a thiophene ring, which is a sulfur-containing aromatic compound . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Efficient syntheses that incorporate thiophene units into different extended conjugation systems are of interest as a result of the prevalence of sulfur-rich aromatics in organic electronics .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Fluorination of polymer donors is a widely adopted approach to make efficient organic solar cells (OSCs). Herein, four new polymer donors were synthesized by introducing a trifluoromethyl-ester group-substituted thiophene (TEST) unit with different ratios into a typical polymer donor PBDB-TF which resulted in downshifting the highest occupied molecular orbital (HOMO) energy-level to −5.8 eV .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This Feature Article provides an overview of the properties of TFMKs, an in-depth discussion of the methods available for their synthesis, and two illustrative examples of their application as key intermediates in medicinal chemistry .Scientific Research Applications
Synthesis and Chemical Reactions
- Chloromethylation of Thiophene : The chloromethylation reaction of 2-chloro-thiophene is facilitated using phase transfer catalysis to synthesize 2-chloro-3-chloromethyl-thiophene. This process involves using tetrabutylammonium bromide as a catalyst and achieves a yield of 77.6%. The chloromethylated thiophene is further used in the synthesis of tioconazole nitrate (W. Ming, 2006).
- Thiophene Derivatives Synthesis : Chloromethyl trimethylsilylmethyl sulphide is used as a synthon for thiocarbonyl ylide, reacting stereospecifically with activated alkenes and alkynes to yield tetrahydro- and dihydro-thiophene derivatives in good yields (A. Hosomi et al., 1986).
Material Science and Polymers
- Liquid Crystalline Compounds : A regioselective route was developed for synthesizing 2-aryl-, 2-cyclohexyl-, and 2-(2-arylethyl)4-alkylthiophenes. These compounds are potential candidates as liquid crystalline compounds of low viscosity (Eun Kyong Kim et al., 2001).
- Optical Properties in Poly(thiophene)s : Postfunctionalization of poly(3-hexylthiophene) allows for the study of electronic and steric effects of various functional groups on the optical properties of 3,4-disubstituted poly(thiophene)s. Different substituents affect fluorescence yield and solid-state emission (Yuning Li et al., 2002).
Organic Chemistry and Synthesis
- Reactivity in Organic Synthesis : Chloromethyl ether reacts with alkyl 5-alkyl-2-thienyl sulfides to introduce the chloromethyl group in the 3-position of the thiophene ring. This methodology opens pathways for synthesizing derivatives with various functional groups (Y. Gol'dfarb et al., 1969).
- Trifluoromethylated Polymers : Synthesis of conjugated polymers based on trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate shows significant steric and electronic effects, altering optical and electrochemical properties of polymers. These polymers demonstrate potential in solar cell applications (Ping Deng et al., 2013).
Mechanism of Action
Target of Action
The primary targets of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- are carbon-centered radical intermediates . The trifluoromethyl group in the compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-: interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process affected by Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- leads to the creation of new compounds with altered properties . These changes can have downstream effects on various biochemical pathways, particularly those involved in the synthesis of pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- The trifluoromethyl group is known to improve the pharmacokinetic properties of various compounds .
Result of Action
The molecular and cellular effects of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- 's action are primarily seen in its ability to modify the properties of carbon-centered radical intermediates . This can lead to the creation of new compounds with potential applications in various fields .
Future Directions
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . This suggests that the future directions of “Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-” could be in these areas.
properties
IUPAC Name |
3-(chloromethyl)-2-(trifluoromethyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3S/c7-3-4-1-2-11-5(4)6(8,9)10/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXPREOMIXIPCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)
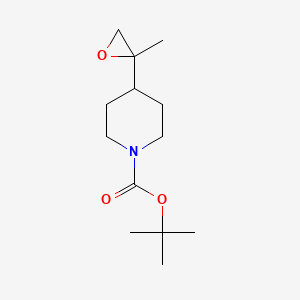
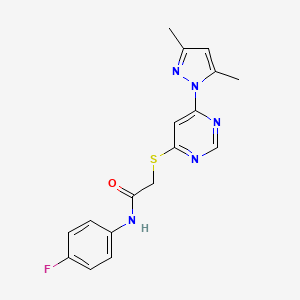


![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)
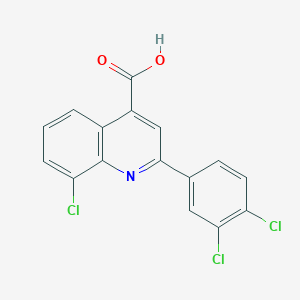
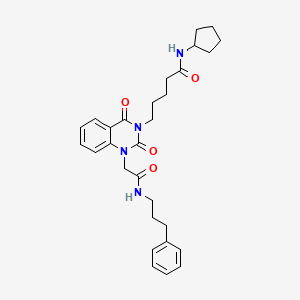
![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)
![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)
![1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2410204.png)
